molecular formula C10H22ClN3O B2398064 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride CAS No. 2402830-85-5

1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride

Cat. No.: B2398064
CAS No.: 2402830-85-5
M. Wt: 235.76
InChI Key: RYHSBZNUKTZIMM-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 268.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride typically involves the reaction of 1-methylpiperidine with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity in the brain.

Comparison with Similar Compounds

  • 1-Methylpiperidin-4-yl)piperazine trihydrochloride
  • 1-Methyl-4-piperidinyl)piperazine trihydrochloride

Comparison: 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher solubility in water and a different reactivity profile, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,1,3-trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)9-5-7-12(3)8-6-9;/h9H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHSBZNUKTZIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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